molecular formula C11H13NO4S B12600123 Cyclohexyl 5-nitrothiophene-2-carboxylate CAS No. 891845-32-2

Cyclohexyl 5-nitrothiophene-2-carboxylate

Cat. No.: B12600123
CAS No.: 891845-32-2
M. Wt: 255.29 g/mol
InChI Key: YXCHQXCPUIODJC-UHFFFAOYSA-N
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Description

Cyclohexyl 5-nitrothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a heterocyclic compound containing a sulfur atom in its five-membered ring. The presence of a nitro group and a carboxylate ester in the structure of this compound makes it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 5-nitrothiophene-2-carboxylate typically involves the esterification of 5-nitrothiophene-2-carboxylic acid with cyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 5-nitrothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclohexyl 5-nitrothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl 5-nitrothiophene-2-carboxylate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins or DNA, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 5-nitrothiophene-2-carboxylate is unique due to the presence of both a nitro group and a cyclohexyl ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

891845-32-2

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

cyclohexyl 5-nitrothiophene-2-carboxylate

InChI

InChI=1S/C11H13NO4S/c13-11(16-8-4-2-1-3-5-8)9-6-7-10(17-9)12(14)15/h6-8H,1-5H2

InChI Key

YXCHQXCPUIODJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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